Methyl (S)-2-(Boc-amino)-4-bromobutyrate
Overview
Description
Methyl (S)-2-(Boc-amino)-4-bromobutyrate is an organic compound commonly used in synthetic chemistry. It features a tert-butoxycarbonyl (Boc) protected amino group, which is a common protecting group in organic synthesis to prevent unwanted reactions at the amino site. The compound is often utilized in the synthesis of peptides and other complex molecules due to its stability and reactivity.
Mechanism of Action
Target of Action
Methyl (S)-2-(Boc-amino)-4-bromobutyrate is a chemical compound used in the synthesis of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols . Its primary targets are these organic compounds, which play crucial roles in various biochemical reactions and pathways.
Mode of Action
The compound interacts with its targets through a process known as the Buchwald-Hartwig amination . This is a chemoselective cross-coupling reaction that involves the use of a PEPPSI-IPr Pd-catalyst . The reaction is more facile in heterocyclic esters where nitrogen is present ortho to the halo substituent in the heteroaromatic ring .
Biochemical Pathways
The Buchwald-Hartwig amination is a key step in the synthesis of N-protected amino esters . These molecules are functionally and structurally diverse, and they participate in a wide range of biochemical pathways. The exact pathways affected would depend on the specific amino ester molecules that are synthesized.
Result of Action
The result of the compound’s action is the creation of a variety of functionally and structurally diverse amino ester molecules . These molecules can participate in various biochemical reactions and pathways, contributing to a wide range of molecular and cellular effects.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Buchwald-Hartwig amination is performed under mild and catalyst-free conditions . Additionally, the reaction is more facile in certain heterocyclic esters , suggesting that the structure of the target compounds can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(Boc-amino)-4-bromobutyrate typically involves the protection of the amino group with a Boc group, followed by bromination. One common method includes the reaction of (S)-2-amino-4-bromobutyric acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-(Boc-amino)-4-bromobutyrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide for azide substitution or thiourea for thiol substitution. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection, often at room temperature.
Major Products
Substitution: Products depend on the nucleophile used; for example, azide substitution yields Methyl (S)-2-(azido)-4-bromobutyrate.
Deprotection: Removal of the Boc group yields Methyl (S)-2-amino-4-bromobutyrate.
Scientific Research Applications
Methyl (S)-2-(Boc-amino)-4-bromobutyrate is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-(Fmoc-amino)-4-bromobutyrate: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Methyl (S)-2-(Cbz-amino)-4-bromobutyrate: Features a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Uniqueness
Methyl (S)-2-(Boc-amino)-4-bromobutyrate is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required .
Properties
IUPAC Name |
methyl (2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWPBNACYMMIKZ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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